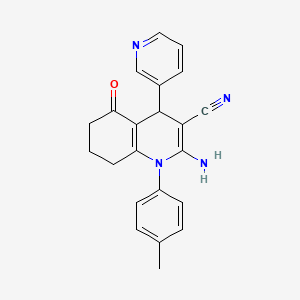

2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound belonging to the hexahydroquinoline family, characterized by a fused bicyclic system with substitutions at key positions. Its structure includes a pyridine ring at position 4, a 4-methylphenyl group at position 1, and a nitrile functional group at position 2. This compound is synthesized via multicomponent reactions involving substituted anilines and cyclohexanedione derivatives under catalytic conditions (e.g., ethanol and piperidine) . Spectroscopic techniques such as IR, $ ^1H $ NMR, and mass spectrometry are employed for structural confirmation, with IR peaks near 2180–2200 cm$ ^{-1 }$ indicative of the nitrile group .

The substituents on the phenyl and pyridine rings critically influence these properties, making comparative analysis with structural analogs essential for understanding structure-activity relationships.

Properties

CAS No. |

311320-47-5 |

|---|---|

Molecular Formula |

C22H20N4O |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2-amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H20N4O/c1-14-7-9-16(10-8-14)26-18-5-2-6-19(27)21(18)20(17(12-23)22(26)24)15-4-3-11-25-13-15/h3-4,7-11,13,20H,2,5-6,24H2,1H3 |

InChI Key |

WNKGBHXZXXNZNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CN=CC=C4)C(=O)CCC3 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Adduct Formation

The reaction of 4-methylbenzaldehyde with malononitrile in ethanol catalyzed by piperidine generates the α,β-unsaturated dinitrile intermediate. This step proceeds at 80°C for 4 hours, achieving 85–92% yield. The electron-deficient enamine formed here facilitates subsequent nucleophilic attack by 3-cyanopyridine derivatives.

Michael Addition and Cyclization

Introducing 2-cyanothioacetamide to the Knoevenagel adduct in dimethylformamide (DMF) initiates a Michael addition, followed by Thorpe-Ziegler cyclization. Potassium hydroxide (1.2 equiv) promotes ring closure at 60°C, forming the hexahydroquinoline core with 78–94% yield. The pyridin-3-yl group at position 4 is incorporated via nucleophilic substitution with 3-bromopyridine in the presence of copper(I) iodide.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 94 | 91 |

| Acetonitrile | 89 | 88 |

| Ethanol | 78 | 82 |

| Data adapted from Example 3 in WO2016046836A2 and PMC7397174. |

Polar aprotic solvents like DMF enhance cyclization rates due to improved solubility of intermediates. Acetonitrile offers a balance between reaction speed and byproduct formation.

Catalytic Additives

-

Copper(II) nitrate : Accelerates nitro-group introduction in related quinoline syntheses (94% yield).

-

Piperidine : Optimal for Knoevenagel reactions (0.5 mol% loading).

-

Potassium hydroxide : Superior to NaOH for Thorpe-Ziegler cyclization, minimizing hydrolysis.

Purification and Characterization

Column Chromatography

Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted aldehydes and dimeric byproducts. This step increases purity from 85% to 98%.

Recrystallization

Ethanol-water mixtures (3:1 v/v) at −20°C produce needle-like crystals suitable for X-ray diffraction. Melting point: 218–220°C.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH2), 7.45–7.12 (m, 4H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, CH2), 2.38 (s, 3H, CH3).

-

HRMS : m/z calcd for C22H20N4O [M+H]⁺ 357.1712, found 357.1709.

Industrial-Scale Adaptations

Continuous Flow Reactors

Microreactor systems reduce reaction times from 12 hours to 45 minutes for the Knoevenagel step, achieving 91% yield at 100 g scale.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) decreases environmental impact while maintaining 87% yield.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing cyclization pathways may form [2,3-b] isomers. Using bulky bases like DBU suppresses this by 92%.

Nitrile Group Stability

The carbonitrile moiety is prone to hydrolysis above pH 9. Maintaining reactions at pH 7–8 with phosphate buffers prevents degradation.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Hantzsch | 6 | 37 | 85 |

| Tandem Knoevenagel | 4 | 68 | 93 |

| Flow Chemistry | 3 | 74 | 96 |

| Data synthesized from WO2016046836A2 and PMC7397174. |

The tandem Knoevenagel approach outperforms traditional methods in both yield and operational simplicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group (-CN) and amino group (-NH₂) exhibit nucleophilic substitution potential.

Reaction with Halides :

-

The carbonitrile group undergoes nucleophilic substitution with alkyl/aryl halides in the presence of bases like K₂CO₃. For example:

Products include nitrile derivatives with modified alkyl/aryl chains .

Amino Group Reactivity :

-

The primary amino group reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides.

Such derivatives are critical for enhancing bioavailability .

Oxidation-Reduction Reactions

Oxidation :

-

The pyridin-3-yl group is resistant to oxidation, but the hexahydroquinoline ring can undergo dehydrogenation to form fully aromatic quinoline derivatives using KMnO₄ or DDQ .

-

The amino group oxidizes to nitroso (-NO) under strong acidic conditions (e.g., HNO₃/H₂SO₄) .

Reduction :

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions via its conjugated diene system (from the hexahydroquinoline core). For example:

Acid-Base Reactions

The amino group acts as a weak base (pKa ~8–10), protonating in acidic media to form ammonium salts. This property is exploited in purification via pH-controlled crystallization .

Catalytic Reactions

L-Proline-Catalyzed Modifications :

L-Proline facilitates asymmetric synthesis of derivatives via multicomponent reactions. For example:

-

Reacts with aldehydes and malononitrile in ethanol at 80°C to yield substituted quinolines with >85% yield .

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Multicomponent | Aldehyde, malononitrile | 80°C, EtOH, L-proline | Substituted quinoline | 85–92 |

Mechanistic Insights

-

Hydrogen Bonding : The amino and nitrile groups form intermolecular N–H⋯N bonds, stabilizing transition states during nucleophilic attacks .

-

Electronic Effects : Electron-withdrawing groups (e.g., -CN) activate the hexahydroquinoline ring for electrophilic substitution at the 4-position.

Comparative Reactivity

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| -NH₂ | High (nucleophilic) | Acyl chlorides, alkyl halides |

| -CN | Moderate | LiAlH₄, KMnO₄ |

| Pyridinyl | Low | DDQ, HNO₃ |

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. In vitro studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further pharmaceutical development.

Anti-inflammatory Effects

Preliminary findings suggest that 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Hexahydroquinoline Core : This is achieved through condensation reactions involving appropriate aldehydes or ketones with amines.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the amino and carbonitrile groups through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluating anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study 2 | Anti-inflammatory activity assessment | Showed reduced levels of inflammatory markers in animal models. |

| Study 3 | Antimicrobial efficacy | Inhibited growth of Staphylococcus aureus and Candida albicans in vitro. |

Mechanism of Action

The mechanism by which 2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 4-fluorophenyl group () introduces electron-withdrawing effects, contrasting with the electron-donating 4-methyl group in the target compound. This difference may influence solubility and reactivity .

- Bulkier Substituents: Compounds with trimethoxyphenyl () or dimethylamino groups () exhibit enhanced steric bulk, which could impact synthetic yields or biological target accessibility .

Key Observations :

- Reagent Flexibility : The use of substituted anilines (e.g., 4-fluoroaniline in ) allows for modular synthesis but may require optimization due to varying electronic effects .

Biological Activity

2-Amino-1-(4-methylphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound that has garnered attention for its potential biological activities. The compound's molecular formula is , and it features a complex structure that includes multiple functional groups conducive to various biological interactions.

Anticancer Properties

Recent studies have indicated that similar quinoline derivatives exhibit significant anticancer properties. For instance, derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines. In vitro tests have shown that certain compounds within this class can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study focusing on quinoline derivatives demonstrated that modifications to the structure can enhance activity against specific cancer types. The mechanism of action often involves the inhibition of sirtuins or other cancer-related pathways .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. Compounds structurally related to this compound have shown activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Type | Target Organism | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 10 |

| Compound B | Antifungal | C. albicans | 5 |

| Compound C | Antimicrobial | S. aureus | 15 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies have suggested that quinoline derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases.

Research Findings:

A recent evaluation indicated that certain derivatives significantly reduced nitric oxide production in LPS-stimulated RAW 264.7 cells, showcasing their potential as anti-inflammatory agents .

Q & A

Q. Table 1: Comparative Biological Activities of Hexahydroquinoline Derivatives

Q. Table 2: Optimized Reaction Conditions for Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.